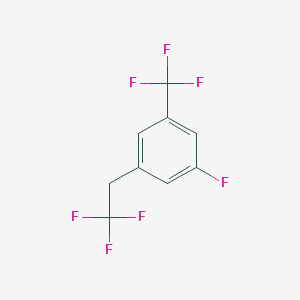
1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene
Descripción general
Descripción
1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene, also known as 5-trifluoromethyl-1-fluoro-3-trifluoroethylbenzene (5-TFTB), is a fluorinated organic compound that has been studied for its potential applications in various scientific fields. 5-TFTB is a halogenated aromatic compound with a unique combination of both fluorine and trifluoromethyl groups. Its unique structure makes it a promising candidate for use in a wide range of scientific applications.
Mecanismo De Acción
The mechanism of action of 5-TFTB is not yet fully understood. However, it is known that the fluorine atoms in the molecule interact with the aromatic ring, forming an electron-rich environment. This electron-rich environment is thought to be responsible for the reactivity of the molecule and its ability to act as a catalyst in organic reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-TFTB have not yet been studied in detail. However, it is known that the molecule is not toxic and does not have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-TFTB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available in a variety of forms. It is also stable under normal laboratory conditions and has a low vapor pressure, making it suitable for use in a variety of experiments. However, it has some limitations for use in laboratory experiments. For example, the molecule is highly reactive and can react with other molecules in the environment, making it difficult to control the reaction conditions.
Direcciones Futuras
There are a number of potential future directions for the study of 5-TFTB. These include further research into the mechanism of action of the molecule, as well as its potential applications in a variety of scientific fields. In addition, further research could be conducted into the biochemical and physiological effects of the molecule, as well as its potential uses as a catalyst in organic reactions. Finally, further research could be conducted into the synthesis of new fluorinated compounds using 5-TFTB as a precursor.
Aplicaciones Científicas De Investigación
5-TFTB has been studied for its potential applications in a variety of scientific fields. It has been used as a precursor for the synthesis of a variety of fluorinated compounds, such as fluorinated polymers and other materials. It has also been studied for its potential use as a catalyst in organic reactions. In addition, 5-TFTB has been used as a model compound for studying the reactivity of halogenated aromatics.
Propiedades
IUPAC Name |
1-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7/c10-7-2-5(4-8(11,12)13)1-6(3-7)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRJPGOPPCOTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



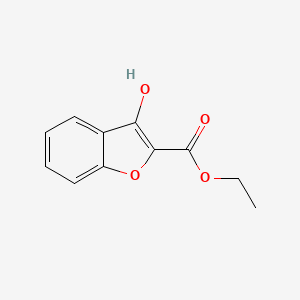
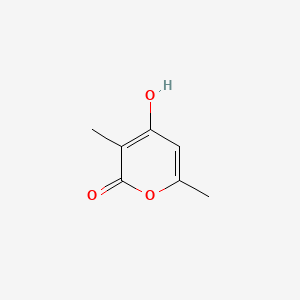
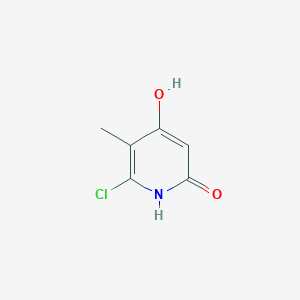
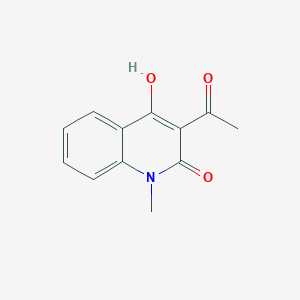
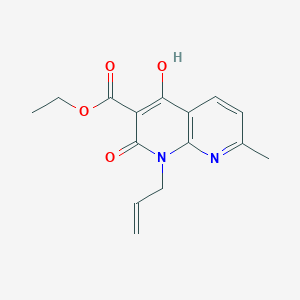
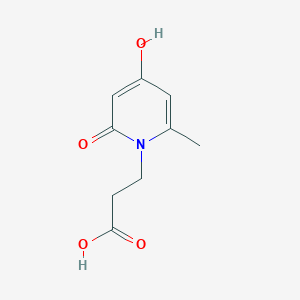
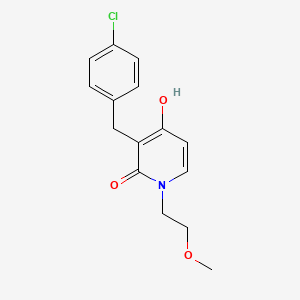
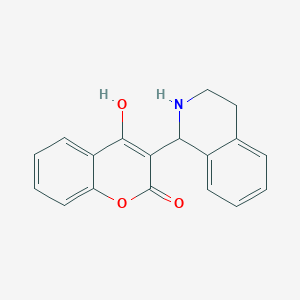
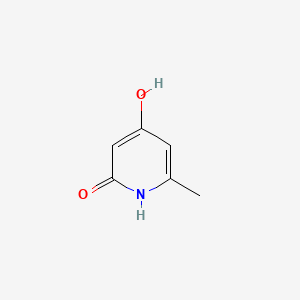

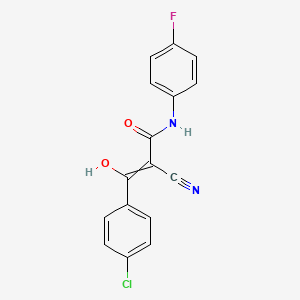
![6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395549.png)
![Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1395550.png)
![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B1395555.png)